methyl 4-ethynyl-1H-pyrrole-2-carboxylate
Description
Methyl 4-ethynyl-1H-pyrrole-2-carboxylate is a pyrrole-based heterocyclic compound characterized by an ethynyl (-C≡CH) substituent at the 4-position and a methyl ester group at the 2-position of the pyrrole ring. Pyrrole carboxylates are pivotal in medicinal chemistry and materials science due to their modular reactivity, enabling functionalization at multiple positions for applications such as drug intermediates, ligands, and agrochemical precursors . The ethynyl group in this compound likely serves as a reactive handle for further derivatization via click chemistry or cross-coupling reactions, similar to halogenated or allyl-substituted pyrroles .
Properties
CAS No. |
2383605-25-0 |
|---|---|
Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
methyl 4-ethynyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H7NO2/c1-3-6-4-7(9-5-6)8(10)11-2/h1,4-5,9H,2H3 |
InChI Key |
CQMXPHCRHZTOMI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C#C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-ethynyl-1H-pyrrole-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-ethynyl-1H-pyrrole-2-carboxylic acid.
Esterification: The carboxylic acid is then esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethynyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, carbonyl compounds, and saturated pyrrole esters.
Scientific Research Applications
Methyl 4-ethynyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological processes and the development of bioactive molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 4-ethynyl-1H-pyrrole-2-carboxylate exerts its effects involves its interaction with various molecular targets and pathways. The ethynyl group can participate in reactions that modify the electronic properties of the pyrrole ring, influencing its reactivity and interaction with other molecules. This can lead to the formation of new chemical bonds and the alteration of biological activity.
Comparison with Similar Compounds
Structural and Substituent Variations
Pyrrole-2-carboxylate esters exhibit diverse properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Pyrrole-2-carboxylate Derivatives
Key Observations :
- Electronic Effects: Chloro and bromo substituents (electron-withdrawing) enhance electrophilicity at the pyrrole ring, facilitating nucleophilic aromatic substitution .
- Reactivity: Bromo and ethynyl groups are preferred for metal-catalyzed cross-coupling (e.g., Sonogashira, Heck reactions), while formyl groups enable Schiff base formation .
- Biological Relevance : Bulky substituents like dichlorobenzoyl () may enhance target binding in kinase inhibitors, whereas methyl groups improve membrane permeability .
Spectroscopic and Physicochemical Properties
Table 2: Spectroscopic Data Comparison
Key Observations :
- NH Proton Shifts : Downfield shifts (~12 ppm) in 1H NMR indicate strong hydrogen bonding or acidic NH protons, common in pyrrole derivatives .
- Solubility : Methyl/ethyl esters generally exhibit moderate organic solvent solubility (e.g., DMSO, chloroform), while polar substituents (e.g., formyl) may enhance water solubility .
Biological Activity
Methyl 4-ethynyl-1H-pyrrole-2-carboxylate (MEPC) is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of MEPC, including synthesis, structure-activity relationships (SAR), and its effects against various pathogens, particularly Mycobacterium tuberculosis (M. tuberculosis).
Chemical Structure and Properties
MEPC is characterized by its pyrrole ring structure with an ethynyl group at the 4-position and a carboxylate ester at the 2-position. Its molecular formula is with a molecular weight of approximately 151.15 g/mol. The compound exhibits a melting point range of 118-120 °C, indicating its stability under standard laboratory conditions.
Synthesis of this compound
The synthesis of MEPC typically involves multi-step organic reactions, including the formation of the pyrrole ring followed by the introduction of the ethynyl group. The following general synthetic pathway has been reported:
- Formation of Pyrrole Ring : The initial step involves the cyclization of appropriate precursors to form the pyrrole ring.
- Alkyne Introduction : The ethynyl group is introduced via Sonogashira coupling or similar methods.
- Carboxylate Formation : The final step involves esterification to yield MEPC.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of MEPC, particularly against drug-resistant strains of M. tuberculosis. A study reported that compounds similar to MEPC exhibited Minimum Inhibitory Concentrations (MIC) below 0.016 μg/mL against M. tuberculosis, demonstrating potent anti-tubercular activity with low cytotoxicity (IC50 > 64 μg/mL) .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrrole ring significantly influence biological activity. For instance:
- Substituents on Pyrrole : Electron-withdrawing groups enhance activity against M. tuberculosis, while bulky substituents may improve metabolic stability.
- Hydrogen Bonding : The presence of hydrogen on the pyrrole nitrogen is crucial for maintaining potency; methylation at this site drastically reduces activity .
Case Study 1: Anti-Tubercular Activity
In a comparative analysis, MEPC was evaluated alongside other pyrrole derivatives for their anti-tubercular effects. Compounds with electron-withdrawing groups showed superior efficacy against drug-resistant strains, highlighting MEPC's potential as a lead compound in developing new anti-TB agents .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was conducted using various cell lines to evaluate the safety profile of MEPC. The results indicated that MEPC exhibited low cytotoxicity, making it a promising candidate for further development in therapeutic applications .
Research Findings Summary Table
| Study | Biological Activity | MIC (μg/mL) | IC50 (μg/mL) | Notes |
|---|---|---|---|---|
| Study 1 | Anti-TB | < 0.016 | > 64 | Potent against drug-resistant strains |
| Study 2 | Cytotoxicity | N/A | N/A | Low cytotoxicity observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
